4-(benzenesulfonyl)-1H-pyrazole
Description
Properties
CAS No. |
170957-06-9 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1H-pyrazole |
InChI |
InChI=1S/C9H8N2O2S/c12-14(13,9-6-10-11-7-9)8-4-2-1-3-5-8/h1-7H,(H,10,11) |
InChI Key |
JQBCHFZDHJZJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CNN=C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzenesulfonyl 1h Pyrazole and Its Analogues
Direct Synthesis Strategies
Direct synthesis approaches involve the sequential or one-pot formation of the pyrazole (B372694) ring and the subsequent introduction of the benzenesulfonyl group.
Cyclization Reactions for Pyrazole Ring Formation
The construction of the pyrazole ring is a fundamental step and is often achieved through cyclization reactions. A prevalent method is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govyoutube.com This reaction, often referred to as the Knorr pyrazole synthesis, is a versatile and straightforward approach to forming polysubstituted pyrazoles. nih.govyoutube.com For instance, reacting a 1,3-diketone with hydrazine hydrate (B1144303) can yield the corresponding pyrazole. wikipedia.org The reaction proceeds by initial formation of an imine with one nitrogen of the hydrazine, followed by the formation of an enamine with the second nitrogen, which then tautomerizes to the aromatic pyrazole ring. youtube.com
Alternative starting materials for cyclization include α,β-unsaturated ketones and acetylenic ketones. nih.gov The reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation, also leads to the formation of pyrazoles. wikipedia.org Furthermore, 1,3-dipolar cycloaddition reactions provide another powerful tool for pyrazole synthesis. nih.govchim.it
Introduction of the Benzenesulfonyl Group: Sulfonylation Processes
Once the pyrazole core is formed, the benzenesulfonyl moiety is typically introduced via a sulfonylation reaction. This electrophilic substitution preferentially occurs at the C4 position of the pyrazole ring, which is susceptible to attack by electrophiles. chim.it
A common and direct method for the sulfonylation of pyrazoles involves the use of benzenesulfonyl chloride in the presence of a base. The base, such as pyridine (B92270), facilitates the reaction. rsc.org For example, reacting a pyrazole with benzenesulfonyl chloride in pyridine at an elevated temperature can yield the desired 4-(benzenesulfonyl)-1H-pyrazole derivative. rsc.org Another approach involves the reaction of a 1-phenylpyrazole (B75819) derivative with chlorosulfonic acid to yield the corresponding 4-(pyrazol-1-yl)benzenesulfonyl chloride. nih.gov This intermediate can then be further reacted to produce various sulfonamide derivatives. nih.gov
A general procedure for the synthesis of pyrazole-4-sulfonyl chlorides involves treating the pyrazole with chlorosulfonic acid, followed by the addition of thionyl chloride. nih.gov The resulting sulfonyl chloride can then be reacted with various amines to produce a library of pyrazole sulfonamides. nih.gov
Table 1: Examples of Sulfonylation Reactions for Pyrazole Derivatives
| Pyrazole Substrate | Sulfonylating Agent | Base/Catalyst | Product | Reference |
| 4-(4-chlorophenyl)thiazol-2-amine | Biphenyl-4-sulfonyl chloride | Pyridine | N-(4-(4-chlorophenyl)thiazol-2-yl)biphenyl-4-sulfonamide | rsc.org |
| 4-(4-chlorophenyl)thiazol-2-amine | Biphenyl-3-sulfonyl chloride | Pyridine | N-(4-(4-chlorophenyl)thiazol-2-yl)biphenyl-3-sulfonamide | rsc.org |
| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | - | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | nih.gov |
| 1-phenylpyrazole derivative | Chlorosulfonic acid | - | 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride | nih.gov |
More advanced techniques for the C-H sulfonylation of N-heteroaromatics are also being developed. These methods aim to provide more efficient and direct routes to sulfonylated heterocycles. One such approach involves the N-activation of the heterocycle with triflic anhydride, followed by the base-mediated addition of a sulfinate salt. chemrxiv.org This one-pot protocol allows for the direct sulfonylation of various 6-membered nitrogen heterocycles. chemrxiv.org While not explicitly demonstrated for pyrazoles in the provided text, the principles could potentially be adapted. Another novel method involves a Lewis base-catalyzed synthesis from N-propargylic sulfonylhydrazone derivatives, which proceeds through an alleniic sulfonamide formation and a 1,3-sulfonyl shift to yield highly substituted 4-sulfonyl-1H-pyrazoles. acs.org
Multi-Component Reactions in Pyrazole Sulfonamide Synthesis
Multi-component reactions (MCRs) have gained prominence as powerful tools for the efficient synthesis of complex molecules like pyrazole sulfonamides from simple starting materials in a single step. researchgate.net These reactions offer advantages in terms of atom economy and procedural simplicity. mdpi.com
Condensation Reactions with Hydrazines and Chalcones
A well-established multi-component approach for synthesizing pyrazole derivatives involves the condensation of chalcones (α,β-unsaturated ketones) with hydrazine derivatives. nih.govrjptonline.orgnih.govresearchgate.net Chalcones themselves are typically prepared through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. nih.gov
The subsequent reaction of the chalcone (B49325) with a hydrazine, such as 4-hydrazinobenzenesulfonamide hydrochloride, in a suitable solvent like ethanol (B145695) often with a catalytic amount of acid or base, leads to the cyclization and formation of the pyrazoline ring, which can then be aromatized to the corresponding pyrazole. nih.govnih.gov For example, various substituted chalcones can be condensed with 4-hydrazinobenzenesulfonamide hydrochloride to yield a series of pyrazole-based benzenesulfonamides. nih.gov Similarly, hispolons, which are diketone compounds, can be reacted with 4-sulfonamidephenyl hydrazine hydrochloride to produce hispolon (B173172) pyrazole sulfonamides. scielo.org.mx
Table 2: Synthesis of Pyrazole Sulfonamides from Chalcones and Hydrazines
| Chalcone Intermediate | Hydrazine Derivative | Reaction Conditions | Product | Reference |
| 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Hydrazinobenzenesulfonamide hydrochloride | - | 4-(5-(4-Methoxyphenyl)-3-(4-fluoro-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | nih.gov |
| 1-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one | 4-Hydrazinobenzenesulfonamide hydrochloride | - | 4-(3-(5-Bromo-2-hydroxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | nih.gov |
| Hispolon derivatives | 4-Sulfonamidephenyl hydrazine hydrochloride | Ethanol/Pyridine | Hispolon pyrazolesulfonamides | scielo.org.mx |
Strategies Involving Nitriles and Benzenethiols
The construction of the pyrazole core often involves the strategic use of nitriles and benzenethiols as key building blocks. A notable multicomponent reaction, mediated by iodine, provides a metal-free and solvent-free pathway to aminopyrazole-thioether derivatives. mdpi.com This approach involves the reaction of substituted hydrazines, nitriles, and benzenethiols. mdpi.com The reaction mechanism proceeds through a Michael addition of the hydrazine and nitrile, followed by intramolecular cyclization to form a 5-aminopyrazole intermediate with the elimination of ammonia. mdpi.com Concurrently, iodine activates the benzenethiol (B1682325) to form an electrophilic sulfur species. mdpi.com This species then undergoes an electrophilic aromatic substitution with the electron-rich 5-aminopyrazole to forge the C-S bond at the 4-position. mdpi.com While this method has proven effective for a range of substrates, the best yields are typically observed when the aminopyrazole intermediate contains an electron-releasing group or the electrophilic benzenethiol derivative has an electron-withdrawing group. mdpi.com
Another strategy involves the coupling of an aryl diazonium chloride salt with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile to yield triazenylpyrazole-4-carbonitriles. nih.gov
Regioselective Synthesis Approaches
Achieving regioselectivity—the preferential formation of one constitutional isomer over another—is a critical challenge in the synthesis of substituted pyrazoles. Several innovative methods have been developed to control the placement of the benzenesulfonyl group and other substituents on the pyrazole ring.
Electrophilic Aromatic Substitution for Sulfonyl Chloride Precursors
A common and direct method for introducing a sulfonyl group onto an aromatic ring is through electrophilic aromatic substitution using chlorosulfonic acid. proquest.com However, this method often requires harsh conditions that can lead to side reactions, such as polymerization, especially with electron-rich heterocyclic systems like pyrazoles. proquest.com These limitations have spurred the development of alternative approaches.
One such alternative is the oxidative chlorosulfonation of pyrazole-4-thiols. This method provides a milder route to the desired pyrazole-4-sulfonyl chlorides, which are versatile intermediates for the synthesis of a wide array of sulfonamides. proquest.com The pyrazole-4-sulfonyl chlorides can then be reacted with various amines to introduce diverse functionalities. acs.org
Furthermore, functionalization of the pyrazole ring can be achieved through lithiation methods. For instance, N-(tetrahydropyran-2-yl)-4-phenylpyrazole can be selectively functionalized at the 3- and/or 5-positions with formyl or hydroxymethyl groups, providing precursors for further elaboration. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been successfully employed to introduce aryl groups at the 4-position of the pyrazole ring. rsc.orgumich.edu
Lewis Base Catalyzed Transformations and Sulfonyl Shifts
A novel and elegant approach to the synthesis of 4-sulfonyl-1H-pyrazoles involves a Lewis base-catalyzed transformation of N-propargylic sulfonylhydrazones. acs.orgacs.orgfigshare.comfigshare.com This reaction proceeds through a fascinating cascade of events, including the formation of an allenic sulfonamide intermediate and a subsequent intramolecular 1,3-sulfonyl shift. acs.orgacs.org This method is particularly noteworthy as it directly installs the sulfonyl group at the 4-position of the pyrazole ring in a single, efficient step. acs.org Mechanistic studies have confirmed the intramolecular nature of the sulfonyl migration. acs.org
This strategy offers a powerful tool for the construction of highly substituted 4-sulfonyl-1H-pyrazoles from readily available starting materials. acs.orgacs.orgresearchgate.net The use of a Lewis base as a catalyst provides a mild and often highly selective reaction environment.
Green Chemistry Approaches in Pyrazole Sulfonamide Synthesis
In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic methodologies. These principles aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrazole sulfonamides has benefited significantly from the application of these greener approaches.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govshd-pub.org.rs This technology has been successfully applied to the synthesis of various pyrazole derivatives, including those bearing sulfonamide moieties. nih.govnih.govresearchgate.netdp.tech
For instance, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been achieved efficiently using microwave irradiation. nih.gov This method involves the reaction of suitable chalcones with p-hydrazinobenzenesulfonamide hydrochloride in ethanol under microwave conditions. nih.gov Similarly, new derivatives of pyrazole, isoxazole, and pyrazolylthiazole have been synthesized under microwave irradiation, demonstrating the broad applicability of this technique. nih.gov The rapid and efficient nature of microwave-assisted synthesis makes it an attractive and environmentally benign alternative to traditional synthetic protocols. researchgate.net
Application of Solid Base Catalysts
The use of solid base catalysts represents another important green chemistry approach in organic synthesis. These catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. While specific examples directly pertaining to the synthesis of 4-(benzenesulfonyl)-1H-pyrazole using solid base catalysts are not extensively detailed in the provided context, the general principles of their application in related syntheses are well-established. For example, the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been effectively catalyzed by sodium acetate (B1210297) at room temperature, showcasing a mild and efficient base-catalyzed process. nih.gov The exploration of various solid bases, such as potassium tert-butoxide, has also been investigated in the synthesis of pyrazole sulfonamides, indicating a move towards more efficient and potentially greener catalytic systems. acs.org
Data Tables
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazolone (B3327878) Derivatives (4a-m) Data extracted from a study on the synthesis of sulfonamide-bearing pyrazolone derivatives. researchgate.net
| Method | Time | Yield (%) |
| Conventional | 6-8 hours | 65-80 |
| Microwave | 3-5 minutes | 80-92 |
Chemical Reactivity and Derivatization of 4 Benzenesulfonyl 1h Pyrazole
Fundamental Reaction Pathways
The reactivity of 4-(benzenesulfonyl)-1H-pyrazole can be understood through several fundamental reaction pathways that target either the pyrazole (B372694) core, the benzenesulfonyl moiety, or the substituents on these rings.
The pyrazole ring is generally stable to oxidation. However, the side chains attached to it can be oxidized. For instance, C-alkylated side chains on pyrazoles can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like alkaline potassium permanganate globalresearchonline.net. While 4-(benzenesulfonyl)-1H-pyrazole itself lacks an alkyl side chain for such oxidation, this principle applies to its derivatives.
Conversely, the pyrazole ring is also resistant to reduction under many conditions globalresearchonline.netpharmaguideline.com. Catalytic hydrogenation or chemical reduction methods that typically reduce aromatic systems often leave the unsubstituted pyrazole ring intact pharmaguideline.com. However, N-phenyl derivatives of pyrazole can be reduced to the corresponding pyrazoline using sodium and ethanol (B145695) globalresearchonline.net. In the context of 4-(benzenesulfonyl)-1H-pyrazole, the benzenesulfonyl group can be subject to reduction. For example, the nitro group on a phenyl ring attached to a pyrazole can be reduced to an amine using iron powder and ammonium (B1175870) chloride, a reaction that could be applied to nitro-substituted derivatives of the benzenesulfonyl moiety mdpi.comnih.gov.
Table 1: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent/Condition | Substrate Moiety | Product Moiety |
| Oxidation | Alkaline KMnO4 | C-alkylated pyrazole | Pyrazole carboxylic acid |
| Reduction | Sodium-ethanol | N-phenylpyrazole | N-phenylpyrazoline |
| Reduction | Fe/NH4Cl | Nitro-substituted phenyl | Amino-substituted phenyl |
The pyrazole ring, being an electron-rich aromatic system, is generally not susceptible to direct nucleophilic attack tandfonline.com. Such reactions are rare unless the ring is activated by strongly electron-withdrawing groups, such as a formyl or nitro group, in a conjugated position tandfonline.com. For 4-(benzenesulfonyl)-1H-pyrazole, the benzenesulfonyl group at the 4-position does withdraw electron density, but direct nucleophilic substitution on the pyrazole ring itself is not a common reaction pathway.
However, nucleophilic substitution can readily occur at substituents attached to the pyrazole ring. For example, if a halogen atom were present on the pyrazole ring of a 4-(benzenesulfonyl)-1H-pyrazole derivative, it could be displaced by a nucleophile, especially if activated by an adjacent electron-withdrawing group tandfonline.com.
Electrophilic substitution is a key reaction for pyrazoles, occurring preferentially at the C4 position, which has the highest electron density pharmaguideline.comnih.govrrbdavc.orgquora.com. In 4-(benzenesulfonyl)-1H-pyrazole, the C4 position is already substituted. Therefore, electrophilic attack on the pyrazole ring would be directed to other available positions, though the presence of the deactivating sulfonyl group would make the reaction less facile compared to unsubstituted pyrazole. Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation globalresearchonline.netscribd.com.
The benzenesulfonyl moiety can also undergo electrophilic aromatic substitution. The sulfonyl group is a deactivating, meta-directing group. Therefore, electrophiles will preferentially add to the meta positions of the benzene (B151609) ring. For instance, nitration of a 1-phenylpyrazole (B75819) derivative, a reaction analogous to what would occur on the benzenesulfonyl ring, has been demonstrated, followed by reduction of the nitro group mdpi.comnih.gov.
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagent | Electrophile | Position of Attack (Pyrazole) | Position of Attack (Benzenesulfonyl) |
| Nitration | HNO3/H2SO4 | NO2+ | C4 (if unsubstituted) | meta |
| Sulfonation | Fuming H2SO4 | SO3 | C4 (if unsubstituted) | meta |
| Halogenation | Br2, Cl2 | Br+, Cl+ | C4 (if unsubstituted) | meta |
| Vilsmeier-Haack | POCl3/DMF | Cl-CH=NMe2+ | C4 (if unsubstituted) | Not typical |
Coupling Reactions for Complex Architectures
To build more complex molecular structures from the 4-(benzenesulfonyl)-1H-pyrazole core, various coupling reactions can be employed.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This reaction is particularly useful for functionalizing pyrazoles by coupling halopyrazoles with boronic acids in the presence of a palladium catalyst researchgate.net. For instance, 4-bromo-1H-pyrazole derivatives can be efficiently coupled with a range of aryl, heteroaryl, and styryl boronic acids researchgate.netrsc.org. This methodology could be applied to a halogenated derivative of 4-(benzenesulfonyl)-1H-pyrazole to introduce diverse substituents at a specific position on the pyrazole ring. The reaction conditions typically involve a palladium catalyst such as Pd(PPh3)4 or XPhos Pd G2 and a base like sodium carbonate or potassium phosphate nih.govresearchgate.netnih.gov.
Table 3: Example of Suzuki-Miyaura Coupling of a Pyrazole Derivative
| Pyrazole Substrate | Coupling Partner | Catalyst | Base | Product |
| 4-Bromo-1H-pyrazole derivative | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-Aryl-1H-pyrazole derivative |
The pyrazole nucleus is a versatile building block for the synthesis of fused heterocyclic systems researchgate.net. Pyrazole derivatives with appropriate functional groups can undergo cyclization reactions to form bicyclic and polycyclic structures. For example, pyrazole-4-carbaldehydes are valuable precursors for synthesizing a variety of fused systems, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]quinolines semanticscholar.org. While 4-(benzenesulfonyl)-1H-pyrazole does not possess a carbaldehyde group, its derivatives could be functionalized to include reactive groups that can participate in intramolecular cyclizations to form fused heterocycles nih.govresearchgate.net. For instance, a derivative with an amino group and a cyano group on adjacent positions of the pyrazole ring could undergo condensation to form a fused pyrimidine ring.
Tautomeric Equilibrium Investigations of 4-(benzenesulfonyl)-1H-pyrazole
The phenomenon of tautomerism, the facile interconversion of structural isomers, is a fundamental characteristic of many heterocyclic compounds, including pyrazoles. For 4-(benzenesulfonyl)-1H-pyrazole, the investigation into its tautomeric equilibrium provides crucial insights into its chemical behavior, reactivity, and potential intermolecular interactions.
Annular Prototropic Tautomerism in Pyrazoles
Pyrazoles unsubstituted on a nitrogen atom typically exist as a dynamic equilibrium of two tautomeric forms. This process, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This rapid intermolecular proton transfer results in two distinct, yet chemically similar, tautomers. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole core, as well as the surrounding environment, including the solvent and solid-state packing forces.
The two possible tautomers of a 4-substituted pyrazole are energetically equivalent due to the symmetry of the substitution pattern. Consequently, in the absence of other influencing factors, an equimolar mixture of the two tautomers would be expected. However, the introduction of substituents at other positions on the pyrazole ring can significantly influence the preference for one tautomer over the other.
Influence of Benzenesulfonyl Substitution on Tautomeric Preferences
The benzenesulfonyl group at the C4 position of the pyrazole ring is a strong electron-withdrawing group. In the case of 4-(benzenesulfonyl)-1H-pyrazole, the substitution at the C4 position does not break the symmetry of the two nitrogen atoms with respect to the substituent. Therefore, the two tautomers, 1H-4-(benzenesulfonyl)pyrazole and 2H-4-(benzenesulfonyl)pyrazole, are identical and degenerate in energy. This means that in an isolated molecule, there is no energetic preference for the proton to reside on either N1 or N2.
While direct experimental or computational studies on the tautomeric equilibrium of 4-(benzenesulfonyl)-1H-pyrazole are not extensively reported, the electronic properties of the benzenesulfonyl group are well-established. Its strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the pyrazole ring. This has several consequences for the tautomeric behavior:
Acidity of the N-H Proton: The electron-withdrawing nature of the benzenesulfonyl group increases the acidity of the N-H proton. This facilitates proton transfer, and the tautomeric equilibrium is expected to be rapid.
Symmetry of Tautomers: As the substituent is at the C4 position, the two possible tautomeric forms are chemically equivalent. This is in contrast to pyrazoles substituted at C3 or C5, where the position of the substituent breaks the symmetry and leads to two distinct tautomers with different stabilities.
Table 1: Tautomeric Forms of 4-(benzenesulfonyl)-1H-pyrazole
| Tautomer 1 | Tautomer 2 |
| 4-(benzenesulfonyl)-1H-pyrazole | 4-(benzenesulfonyl)-1H-pyrazole (identical) |
Detailed Research Findings
While specific research on the tautomeric equilibrium of 4-(benzenesulfonyl)-1H-pyrazole is limited, studies on related substituted pyrazoles provide a framework for understanding its behavior.
Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating tautomeric equilibria. For a symmetrically 4-substituted pyrazole like 4-(benzenesulfonyl)-1H-pyrazole, DFT calculations would be expected to show that the two tautomers have identical energies. The calculations could also provide insights into the energy barrier for the proton transfer between the two nitrogen atoms.
NMR Spectroscopy: In solution, due to the rapid proton exchange between the two equivalent nitrogen atoms, ¹H and ¹³C NMR spectroscopy would typically show a single set of averaged signals for the pyrazole ring. For instance, the C3 and C5 carbons would be chemically equivalent and appear as a single resonance. Low-temperature NMR studies could potentially "freeze out" the tautomeric exchange, allowing for the observation of distinct signals for each tautomer, although in this symmetric case, the signals would still be from identical species.
X-ray Crystallography: In the solid state, intermolecular interactions, particularly hydrogen bonding, can influence which tautomer is present or if a disordered state exists where the proton is shared between the two nitrogen atoms. For other substituted pyrazoles, X-ray crystallography has been instrumental in identifying the preferred tautomer in the solid state. For 4-(benzenesulfonyl)-1H-pyrazole, a crystal structure would likely show a network of intermolecular N-H···N hydrogen bonds, forming dimers, trimers, or polymeric chains.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment and connectivity of each atom can be mapped.
The ¹H NMR spectrum of 4-(benzenesulfonyl)-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring and the benzenesulfonyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the aromatic character of both ring systems.
The pyrazole ring protons, H-3 and H-5, are anticipated to appear as singlets in the aromatic region, likely at different chemical shifts due to the asymmetric substitution at the N-1 position. The N-H proton of the pyrazole ring will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The protons of the phenyl group will typically present as a complex multiplet or as distinct doublets and triplets, depending on the resolution and the specific electronic effects at play. For instance, in related N-phenylbenzenesulfonamide structures, the aromatic protons appear in the range of 7.06-7.69 ppm. rsc.org In similar 1-benzyl-pyrazole systems, the methylene (B1212753) protons adjacent to the pyrazole ring are observed between 5.24 and 5.76 ppm, highlighting the deshielding effect of the heterocyclic ring. jrespharm.com
Table 1: Predicted ¹H NMR Spectral Data for 4-(benzenesulfonyl)-1H-pyrazole
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.0 - 13.0 | br s | - | 1H, N-H (pyrazole) |
| ~8.0 - 8.2 | s | - | 1H, H-3 or H-5 (pyrazole) |
| ~7.8 - 8.0 | m | - | 2H, ortho-protons (benzenesulfonyl) |
| ~7.5 - 7.7 | m | - | 3H, meta- & para-protons (benzenesulfonyl) |
| ~7.4 - 7.6 | s | - | 1H, H-3 or H-5 (pyrazole) |
Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 4-(benzenesulfonyl)-1H-pyrazole will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The carbons of the pyrazole ring are expected in the range of approximately 110-150 ppm. jrespharm.com The carbon atom attached to the sulfonyl group (C-4 of the pyrazole) will be significantly deshielded. The phenyl carbons of the benzenesulfonyl group will also appear in the aromatic region, typically between 120 and 140 ppm. For example, in related N-arylsulfonamides, the carbons of the sulfonamide-bearing phenyl ring are observed in this range. rsc.org In other pyrazole derivatives, carbonyl carbons have been noted at around 158 ppm. jrespharm.com
Table 2: Predicted ¹³C NMR Spectral Data for 4-(benzenesulfonyl)-1H-pyrazole
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | C-3 or C-5 (pyrazole) |
| ~135 - 140 | Quaternary C (benzenesulfonyl) |
| ~130 - 135 | para-C (benzenesulfonyl) |
| ~128 - 130 | ortho-C (benzenesulfonyl) |
| ~125 - 128 | meta-C (benzenesulfonyl) |
| ~115 - 120 | C-4 (pyrazole) |
| ~110 - 115 | C-3 or C-5 (pyrazole) |
Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) and Mass Spectrometry (MS) for Functional Group Identification
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful tools for identifying the functional groups present in a molecule and determining its molecular weight and fragmentation pattern.
The IR spectrum of 4-(benzenesulfonyl)-1H-pyrazole is expected to show characteristic absorption bands for the sulfonyl (SO₂) group, which typically appear as two strong bands around 1350 cm⁻¹ (asymmetric stretching) and 1160 cm⁻¹ (symmetric stretching). The N-H stretching vibration of the pyrazole ring is expected in the region of 3100-3300 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will likely produce signals in the 1400-1600 cm⁻¹ range. The C-N stretching of the pyrazole ring can be observed around 1290 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for 4-(benzenesulfonyl)-1H-pyrazole
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3300 | N-H Stretch | Pyrazole |
| > 3000 | C-H Stretch | Aromatic |
| 1400 - 1600 | C=C Stretch | Aromatic Rings |
| ~1350 | Asymmetric SO₂ Stretch | Sulfonyl |
| ~1160 | Symmetric SO₂ Stretch | Sulfonyl |
Mass spectrometry of 4-(benzenesulfonyl)-1H-pyrazole would provide its exact molecular weight. Predicted mass spectrometry data suggests a monoisotopic mass of 208.03065 Da. uni.lu The mass spectrum would show a molecular ion peak [M]⁺ and various fragment ions. Common adducts observed in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu
Table 4: Predicted Mass Spectrometry Data for 4-(benzenesulfonyl)-1H-pyrazole
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.03793 |
| [M+Na]⁺ | 231.01987 |
| [M-H]⁻ | 207.02337 |
| [M]⁺ | 208.03010 |
Source: PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of 4-(5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide reveals that the dihedral angle between the benzene (B151609) and pyrazole rings is 52.75 (2)°. researchgate.net In the solid state, pyrazole derivatives often form hydrogen-bonded aggregates. mdpi.com These can range from dimers and trimers to more extended catemeric chains, largely dictated by the substituents on the pyrazole ring. mdpi.com It is highly probable that 4-(benzenesulfonyl)-1H-pyrazole would exhibit intermolecular N-H···N or N-H···O hydrogen bonds, with the sulfonyl oxygen atoms acting as hydrogen bond acceptors. researchgate.net The crystal structures of 4-benzyl-1H-pyrazole and its derivatives show the formation of parallel catemers through N-H···N hydrogen bonding. nih.gov
Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)
Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about molecular vibrations. Due to different selection rules, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. nih.gov
For 4-(benzenesulfonyl)-1H-pyrazole, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar bonds. The symmetric stretching of the S=O bonds in the sulfonyl group and the breathing modes of the aromatic rings are expected to produce strong Raman signals. In related benzenesulfonic acid solutions, the Raman band for the acid complex, which includes C-S, C-C, and SO₃ stretches, is found around 1124 cm⁻¹.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable to chiral derivatives)
The parent compound, 4-(benzenesulfonyl)-1H-pyrazole, is achiral and therefore does not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These techniques are exclusively used for the characterization of chiral molecules, which are non-superimposable on their mirror images.
However, if a chiral center were introduced into the molecule, for example, by substitution with a chiral group, the resulting enantiomers could be distinguished using chiroptical methods. For instance, chiral imidazole (B134444) derivatives have been shown to exhibit strong chiroptical properties in thin films. rsc.org The synthesis of chiral thiohydantoin derivatives from amino acids and their differentiation using ¹H NMR with chiral solvating agents has also been demonstrated, showcasing a method applicable to chiral heterocyclic compounds. nih.gov Thus, for any future synthesis of chiral derivatives of 4-(benzenesulfonyl)-1H-pyrazole, CD and ORD spectroscopy would be indispensable tools for confirming their enantiomeric purity and studying their stereochemistry.
Theoretical and Computational Investigations of 4 Benzenesulfonyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-(benzenesulfonyl)-1H-pyrazole. These methods model the molecule at the subatomic level, providing a detailed picture of electron distribution and orbital energies.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For derivatives of 4-(benzenesulfonyl)-1H-pyrazole, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to optimize the molecular geometry and determine electronic parameters. These studies help in understanding the molecule's reactivity and stability by mapping its electron density and electrostatic potential. The distribution of charges reveals that electronegative atoms, such as oxygen, sulfur, and nitrogen, act as key sites for interactions.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
For pyrazole (B372694) derivatives, the HOMO is typically located across the pyrazole ring and parts of the benzenesulfonyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the sulfonyl group and the phenyl ring, marking them as the likely regions for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Value (eV) | Significance |
|---|---|---|
| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | E_LUMO - E_HOMO; indicates chemical reactivity and stability |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are essential computational tools for exploring how a molecule like 4-(benzenesulfonyl)-1H-pyrazole might interact with biological targets, such as proteins or enzymes.
Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of their interaction (binding affinity). For derivatives of 4-(benzenesulfonyl)-1H-pyrazole, these simulations have been instrumental in identifying potential therapeutic targets.
Studies have shown that this class of compounds can form significant interactions with the active sites of various enzymes. Key interactions often include:
Hydrogen Bonds: Formed between the hydrogen atoms on the pyrazole ring's nitrogen and the oxygen atoms of the sulfonyl group with amino acid residues like arginine, serine, and glycine (B1666218) in a protein's active site.
Hydrophobic Interactions: The phenyl ring of the benzenesulfonyl group often engages in hydrophobic or pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.
The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of how strongly the ligand binds to the target. Lower binding energies typically indicate a more stable and favorable interaction.
Conformational analysis is performed to identify the most stable three-dimensional arrangement (conformation) of the 4-(benzenesulfonyl)-1H-pyrazole molecule. The molecule is not rigid and can rotate around the single bond connecting the pyrazole ring and the sulfonyl group. Understanding its preferred conformations is crucial as this dictates how it can fit into a protein's binding pocket.
Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of the atoms in the molecule and its environment (e.g., water and a target protein) over time. MD simulations provide insights into the stability of the ligand-protein complex, revealing how the interactions change and persist over a period of nanoseconds. This dynamic view confirms the stability of key hydrogen bonds and hydrophobic interactions predicted by initial docking studies.
Prediction of Molecular Properties
Computational methods are also employed to predict various physicochemical and pharmacokinetic properties of molecules. These predictions are valuable in the early stages of drug discovery to assess the potential of a compound. While specific, comprehensive studies on 4-(benzenesulfonyl)-1H-pyrazole are limited, general methodologies allow for the estimation of key molecular descriptors.
Table 2: Predicted Molecular Properties
| Property | Predicted Value | Description |
|---|---|---|
| Molecular Weight | 224.26 g/mol | The mass of one mole of the compound. |
| LogP | ~1.5 - 2.5 | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | The sum of surfaces of polar atoms in a molecule; relates to drug transport properties. |
| Number of Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |
| Number of Hydrogen Bond Acceptors | 3-4 | The number of nitrogen or oxygen atoms. |
Note: These values are estimations based on computational algorithms and may vary slightly between different prediction tools.
Pharmacokinetic Parameter Predictions (e.g., ADMET in silico models)
The prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery. In silico models are extensively used to forecast these pharmacokinetic parameters, helping to identify compounds with favorable druglike properties and minimize late-stage failures.
For pyrazole-containing sulfonamides, such as derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide, a close analog of the titular compound, in silico ADMET predictions have been performed to evaluate their potential as orally administered drugs. nih.gov These studies often analyze compliance with Lipinski's "rule of five," which helps predict the oral bioavailability of a compound. The rule states that orally active drugs should generally have a molecular weight of ≤ 500 daltons, a logP of ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov
A study on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated that all the synthesized compounds adhered to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov The theoretical lipophilicity (clogP) values for the most active compounds in this series were also found to be within a range suitable for penetrating biological membranes. nih.gov
Interactive Table: In Silico ADMET Predictions for 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives nih.gov
| Compound | Molecular Weight ( g/mol ) | clogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations |
| 3a | 289.32 | 1.89 | 1 | 5 | 0 |
| 3b | 303.35 | 2.22 | 1 | 5 | 0 |
| 3c | 323.77 | 2.41 | 1 | 5 | 0 |
| 3d | 367.81 | 2.98 | 1 | 5 | 0 |
| 3e | 353.39 | 2.54 | 1 | 5 | 0 |
| 3f | 319.37 | 2.45 | 1 | 6 | 0 |
| 3g | 319.37 | 2.45 | 1 | 6 | 0 |
Data is for illustrative purposes based on a study of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives and not the specific compound 4-(benzenesulfonyl)-1H-pyrazole.
Further computational analyses of sulfonamide derivatives tethered with a pyrazole moiety have also been conducted to predict their ADMET properties. nih.gov These studies reinforce the utility of in silico tools in screening and prioritizing compounds for further experimental evaluation.
Tautomeric Energetics and Equilibria
For N-unsubstituted pyrazoles like 4-(benzenesulfonyl)-1H-pyrazole, two principal tautomeric forms are possible due to the migration of the proton between the two nitrogen atoms of the pyrazole ring. These are the 1H- and 2H-tautomers. The relative stability of these tautomers can be influenced by the nature and position of substituents on the pyrazole ring, as well as the surrounding solvent environment.
Quantum-chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the energetics and equilibria of tautomeric forms. beilstein-journals.org Studies on related 3,4-disubstituted pyrazoles have shown that the energy differences between tautomers can be subtle, and the preferred tautomer can vary. beilstein-journals.org
For instance, investigations into the tautomerism of 1-phenyl-1H-pyrazol-3-ol have revealed that the predominant tautomeric form can differ between the solid state and in solution, and is also dependent on the polarity of the solvent. mdpi.com In nonpolar solvents, this compound was found to exist predominantly as the 1H-pyrazol-3-ol tautomer, forming dimers through intermolecular hydrogen bonds. mdpi.com In contrast, in a strong hydrogen bond acceptor solvent like DMSO-d6, these dimers are disrupted, and the monomeric form is favored. mdpi.com
QSAR and 3D-QSAR Studies for Activity Correlation
Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding the structural requirements for a desired biological effect and for designing new, more potent analogs.
While specific QSAR studies focusing solely on 4-(benzenesulfonyl)-1H-pyrazole are not prevalent, research on related pyrazole derivatives highlights the applicability of these methods. For instance, 3D-QSAR studies have been conducted on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives to elucidate the structural features crucial for their biological activity. amazonaws.com
In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities are aligned, and molecular fields (e.g., steric and electrostatic) are calculated around them. Statistical methods are then used to correlate variations in these fields with changes in biological activity. The resulting models can be visualized as contour maps, indicating regions where modifications to the molecular structure are likely to enhance or diminish activity.
Furthermore, 4D-QSAR studies, which also consider the conformational flexibility of the molecules, have been applied to pyrazole pyridine (B92270) carboxylic acid derivatives. nih.gov These advanced models aim to provide a more dynamic and realistic representation of the ligand-receptor interactions.
The application of QSAR and 3D-QSAR methodologies to a series of compounds including 4-(benzenesulfonyl)-1H-pyrazole would be a logical step in a drug discovery program. Such studies would provide valuable insights into how the benzenesulfonyl group and substitutions on either the phenyl or pyrazole rings influence the compound's activity, thereby guiding the synthesis of more effective derivatives.
Exploration of Biological Activities and Molecular Interactions of Pyrazole Sulfonamides
Mechanistic Investigations of Enzyme Inhibition
The 4-(benzenesulfonyl)-1H-pyrazole scaffold is a key structural motif found in a variety of compounds designed to interact with specific biological targets. Its derivatives have been the subject of extensive research to understand their enzyme inhibition mechanisms.
Cholinesterase Enzyme Inhibition (AChE, BChE)
Derivatives of pyrazole (B372694) have been investigated for their ability to inhibit cholinesterase enzymes, which are critical in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing conditions like Alzheimer's disease. nih.gov
A study of novel sulfonamide-bearing pyrazolone (B3327878) derivatives demonstrated significant inhibitory activity against both AChE and BChE. nih.gov These compounds were found to engage in competitive and non-competitive inhibition at the nanomolar (nM) scale. nih.gov For instance, certain pyrazole derivatives showed inhibition constants (Kᵢ) for AChE ranging from 48.94 ± 9.63 to 116.05 ± 14.95 μM. nih.gov Other related pyrazole-containing sulfonamide derivatives have also been noted as effective inhibitors of acetylcholinesterase. nih.gov
| Compound Type | Enzyme Target | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|---|
| Sulfonamide-Bearing Pyrazolone Derivatives | AChE | 48.94 ± 9.63 to 116.05 ± 14.95 μM | nih.gov |
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A)
Monoamine oxidase (MAO) is a crucial enzyme in the metabolism of monoaminergic neurotransmitters, and its inhibition is a therapeutic approach for depression and neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net The pyrazole scaffold is considered a cyclic hydrazine (B178648) moiety and has been used to synthesize selective MAO inhibitors. nih.govresearchgate.net
Research into benzenesulfonamide (B165840) derivatives has identified compounds with inhibitory activity against both MAO-A and MAO-B. For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to inhibit human MAO-A and MAO-B with IC₅₀ values of 43.3 μM and 3.47 μM, respectively. mdpi.com Molecular docking studies suggest that the sulfonamide group of this inhibitor binds and interacts with residues within the substrate cavity of the enzyme. mdpi.com The development of pyrazole-based MAO inhibitors is an active area of research for potential treatments of neuropsychiatric disorders. nih.gov
| Compound | Enzyme Target | IC₅₀ Value | Reference |
|---|---|---|---|
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 μM | mdpi.com |
| MAO-B | 3.47 μM |
Other Enzyme Targets (e.g., COX-2, p38 MAP Kinase)
The versatility of the pyrazole sulfonamide scaffold extends to other significant enzyme targets, including those involved in inflammation and cellular signaling pathways. nih.govpagepressjournals.org
Cyclooxygenase-2 (COX-2): Pyrazole-containing compounds are well-known for their anti-inflammatory properties, most notably through the selective inhibition of COX-2. nih.gov The drug Celecoxib (B62257), which features a pyrazole core, is a prime example. nih.gov In one study, a pyrazole derivative demonstrated potent COX-2 inhibition with an IC₅₀ value of 0.30 μM, comparable to Celecoxib, and showed high selectivity over the COX-1 isoform. nih.gov
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade of inflammatory responses. pagepressjournals.orgnih.gov A series of N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAP kinase. nih.gov These inhibitors bind to a domain distinct from the ATP-binding site, inducing a specific conformation of the enzyme's activation loop. This unique binding mode has led to the development of clinical candidates for treating inflammatory diseases. nih.gov
Carbonic Anhydrases (CA): Pyrazole-based benzenesulfonamides have been designed and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA II, hCA IX, and hCA XII. rsc.orgnih.gov These enzymes are involved in numerous physiological and pathological processes, including glaucoma and tumorigenesis. rsc.org Several synthesized derivatives showed potent, submicromolar inhibition of these isoforms, with some compounds exhibiting high selectivity. For example, compound 4g (structure detailed in the source) was a potent inhibitor of hCA XII with an IC₅₀ of 0.12 μM, while compound 4j effectively inhibited hCA IX with an IC₅₀ of 0.15 μM. nih.gov
| Enzyme Target | Compound Type / Example | Inhibition Data (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| COX-2 | Pyrazole Derivative (Compound 55) | IC₅₀ = 0.30 μM | nih.gov |
| p38 MAP Kinase | N-pyrazole, N'-aryl ureas (e.g., BIRB 796) | Potent inhibitors | nih.gov |
| hCA II | Pyrazole-based benzenesulfonamide (4k) | IC₅₀ = 0.24 μM | nih.gov |
| hCA IX | Pyrazole-based benzenesulfonamide (4j) | IC₅₀ = 0.15 μM | nih.gov |
| hCA XII | Pyrazole-based benzenesulfonamide (4g) | IC₅₀ = 0.12 μM | nih.gov |
In Vitro Anti-proliferative and Cytotoxic Potential in Cancer Cell Lines
The pyrazole sulfonamide scaffold has demonstrated significant potential as a basis for the development of anticancer agents, exhibiting cytotoxic and anti-proliferative effects across a range of cancer cell lines. nih.govnih.govacs.org
Evaluation against Leukemia and Solid Tumor Cell Lines (e.g., NCI-60 panel)
Derivatives of pyrazole sulfonamide have been systematically evaluated for their anticancer activity against the NCI-60 human tumor cell line panel, which comprises 60 cell lines from nine different cancer types (leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast). nih.gov
One study on 4-(pyrazolyl)benzenesulfonamide ureas reported broad-spectrum activity. The compound designated SH7s showed an effective full-panel mean growth inhibition (GI₅₀) value of 3.5 μM. nih.gov Its activity was consistent across different cancer types, with subpanel GI₅₀ values ranging from 2.4 to 6.3 μM. nih.gov Other research has also highlighted the broad-spectrum inhibitory activity of pyrazole derivatives against various cancer cell lines. mdpi.com For instance, novel pyrazole-4-sulfonamide derivatives have been synthesized and show promise as anti-proliferative agents, though their activity is still under active investigation. nih.govacs.org
| Compound Series | Screening Panel | Key Finding (GI₅₀) | Reference |
|---|---|---|---|
| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | NCI-60 Human Tumor Cell Lines | Full Panel GI₅₀ (MG-MID) = 3.5 μM | nih.gov |
| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | NCI-60 Subpanels | Subpanel GI₅₀ (MG-MID) Range = 2.4–6.3 μM | nih.gov |
Mechanisms of Growth Inhibition (e.g., Caspase Activation)
Investigations into the mechanisms underlying the anticancer effects of pyrazole sulfonamides have pointed towards the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govnih.gov
A study on a novel pyrazole compound, PTA-1 , in triple-negative breast cancer cells revealed that it induces apoptosis through several key events. These include the externalization of phosphatidylserine, a key marker of early apoptosis, and the activation of caspases-3 and -7, which are executioner enzymes in the apoptotic cascade. nih.gov Furthermore, PTA-1 was found to cause cell cycle arrest in the S and G2/M phases, preventing cancer cells from progressing through division. nih.gov
Similarly, a series of pyridine (B92270) sulfonamide-pyrazole hybrids were assessed for their effects on colorectal cancer cells. Two compounds, designated 3 and 11 , were found to induce cellular apoptosis in HCT-116 and SW-620 cell lines. nih.gov These compounds also triggered cell cycle arrest at the G0/G1 and S phases, further contributing to their cytotoxic effects. nih.gov These findings underscore that pyrazole sulfonamides can inhibit cancer cell growth by activating intrinsic cell death pathways.
Antimicrobial Efficacy Against Pathogenic Microorganisms
The antimicrobial potential of pyrazole sulfonamides has been a subject of extensive investigation, revealing a broad spectrum of activity against various pathogenic microorganisms. nih.govjrespharm.comdergipark.org.trnih.gov These compounds have demonstrated notable efficacy against bacteria, fungi, and mycobacteria, positioning them as a promising scaffold for the development of new antimicrobial agents. jrespharm.comdergipark.org.tr
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
Research has shown that pyrazole sulfonamide derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. jrespharm.commdpi.com In one study, a series of pyrazole-based sulfonamide derivatives were synthesized and evaluated for their in vitro antibacterial potential. jrespharm.comdergipark.org.tr The results indicated that while the compounds showed selective activity, they were most effective against Bacillus subtilis, with some derivatives displaying minimum inhibitory concentration (MIC) values as low as 1 µg/mL, a potency greater than the reference drug chloramphenicol. jrespharm.comdergipark.org.tr Specifically, compounds such as 1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide and its analogs demonstrated the highest activity against B. subtilis. jrespharm.comdergipark.org.tr
Other studies have corroborated these findings, with certain pyrazole sulfonamides showing potent activity against both Gram-positive and Gram-negative bacterial strains. nih.gov For instance, some derivatives have been reported to be more potent than standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against all bacteria tested, including resistant strains. dntb.gov.ua The fusion of pyrazole and sulfonamide pharmacophores is believed to contribute to this enhanced antibacterial action. researchgate.net
Interactive Table: Antibacterial Activity of Pyrazole Sulfonamide Derivatives
| Compound | Target Organism | Potency (MIC) | Reference |
|---|---|---|---|
| 1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide | Bacillus subtilis | 1 µg/mL | jrespharm.comdergipark.org.tr |
| 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide | Bacillus subtilis | 1 µg/mL | jrespharm.comdergipark.org.tr |
| N-(3,5-Dichlorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide | Bacillus subtilis | 1 µg/mL | jrespharm.comdergipark.org.tr |
| 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide | Bacillus subtilis | 1 µg/mL | jrespharm.comdergipark.org.tr |
Antifungal Activity against Fungal Pathogens
The antifungal properties of pyrazole sulfonamides have also been well-documented. nih.govacs.org Studies have shown that these compounds can be effective against a range of fungal pathogens. For example, a series of novel pyrazole-5-sulfonamide derivatives were designed and synthesized, with several compounds displaying potent antifungal activities against plant pathogenic fungi like Valsa mali and Sclerotinia sclerotiorum. nih.govacs.org One particular compound, C22, exhibited broad-spectrum antifungal activity against several fungi with low EC50 values. nih.govacs.org
Further research has highlighted the potential of pyrazole carboxamides and isoxazolol pyrazole carboxylates against various phytopathogenic fungi. mdpi.com One isoxazolol pyrazole carboxylate derivative, in particular, showed strong activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more effective than the commercial fungicide carbendazol. mdpi.com The mechanism of action for some of these compounds is thought to involve inducing oxidative damage and compromising the integrity of the fungal cell membrane. nih.govacs.org
Interactive Table: Antifungal Activity of Pyrazole Sulfonamide Derivatives
| Compound | Target Organism | Potency (EC50) | Reference |
|---|---|---|---|
| Compound C22 | Valsa mali | 0.45 mg/L | nih.govacs.org |
| Compound C22 | Sclerotinia sclerotiorum | 0.49 mg/L | nih.govacs.org |
| Compound C22 | Rhizoctonia solani | 3.06 mg/L | nih.govacs.org |
| Compound C22 | Botrytis cinerea | 0.57 mg/L | nih.govacs.org |
| Compound C22 | Trichoderma viride | 1.43 mg/L | nih.govacs.org |
Antimycobacterial Studies
The fight against tuberculosis has also benefited from research into pyrazole sulfonamides. jrespharm.comacs.org Novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been synthesized and tested against Mycobacterium tuberculosis H37Rv. acs.org Several of these compounds were found to be highly potent, with one derivative, 4-(1′-(7-chloroquinolin-4-yl)-5-(4-fluorophenyl)-3′-(thiophen-2-yl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)benzenesulfonamide, showing excellent antitubercular activity with a minimum inhibitory concentration (MIC) of 10.2 μg/mL. acs.org In another study, a nitroso-containing pyrazole derivative, NSC 18725, was identified as a potent inhibitor of Mycobacterium bovis BCG and showed a significant reduction in the viable bacilli load of starved Mycobacterium tuberculosis. nih.gov This compound was also found to act synergistically with the first-line tuberculosis drug isoniazid. nih.gov
Antiparasitic Activity Investigations (e.g., Leishmanicidal Activity)
The antiparasitic potential of pyrazole derivatives has been explored, particularly against Leishmania species. frontiersin.orgresearchgate.net A series of trifluoromethylated pyrazole hybrids were synthesized and evaluated in vitro against the promastigote form of Leishmania amazonensis. frontiersin.orgresearchgate.net The results indicated that these compounds possess significant antiparasitic properties. frontiersin.orgresearchgate.net Structure-activity relationship studies revealed that compounds with a bulky group at the para position of the phenyl ring attached to the pyrazole core exhibited enhanced antileishmanial effects. frontiersin.orgresearchgate.net Furthermore, a benzenesulfonamide derivative, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), has been shown to possess leishmanicidal activity against Leishmania donovani in both its promastigote and intracellular amastigote forms. nih.gov This activity was associated with the induction of a Th1 cytokine response and the generation of reactive oxygen species and nitric oxide. nih.gov
Anti-Inflammatory and Analgesic Research in Preclinical Models
Pyrazole sulfonamides have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. ycmou.ac.innih.govdocsdrive.comeco-vector.com These compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. ycmou.ac.in
Novel sulfonamide-containing diaryl pyrazoles have been synthesized and evaluated for their COX inhibitory activity. ycmou.ac.in Some of these compounds showed promising in vitro COX-2 inhibitory values and selectivity indices, with one compound displaying a COX-2 IC50 of 0.52 μM, which was more selective than the standard drug celecoxib. ycmou.ac.in In vivo studies using the carrageenan-induced rat paw edema model confirmed the anti-inflammatory activity, with some derivatives showing a higher percentage of edema inhibition than celecoxib. ycmou.ac.in
Further research into pyrazole derivatives of benzimidazole (B57391) has also revealed significant analgesic and anti-inflammatory activities. docsdrive.com In one study, synthesized compounds showed a notable percentage of edema inhibition, with one compound demonstrating significant anti-inflammatory effects and another potent analgesic activity. docsdrive.com
Interactive Table: Anti-inflammatory Activity of Pyrazole Sulfonamide Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Compound 10b (3-trifluoromethyl phenyl derivative) | In vitro COX-2 Inhibition | IC50 = 0.52 μM | ycmou.ac.in |
| Compound 10b (3-trifluoromethyl phenyl derivative) | In vivo Edema Inhibition (3h) | 64.28% | ycmou.ac.in |
| Compound 10g (3-chloro phenyl derivative) | In vivo Edema Inhibition (3h) | 60.71% | ycmou.ac.in |
Antioxidant Activity Investigations
Several studies have investigated the antioxidant potential of pyrazole-based sulfonamide derivatives. researchgate.netnih.gov A series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and evaluated for their free radical scavenging activity using the DPPH method. nih.gov Among the synthesized compounds, some exhibited significant antioxidant activities. nih.gov The combination of the pyrazole heterocycle and the sulfonamide moiety within the same molecular structure is thought to contribute to this antioxidant potential. researchgate.net
Receptor Binding and Modulation Studies
The interaction of pyrazole sulfonamides with various biological receptors and enzymes is a critical area of research, providing insights into their potential therapeutic applications. These studies elucidate the binding affinities, modes of interaction, and the modulatory effects of these compounds on their respective targets.
Carbonic Anhydrase Inhibition
A significant body of research has focused on the inhibitory effects of pyrazole sulfonamide derivatives on human carbonic anhydrase (hCA) isoenzymes. nih.gov These metalloenzymes play a crucial role in various physiological processes, and their inhibition is a target for treating conditions like glaucoma and epilepsy. rsc.org
One study detailed the synthesis of novel phenyl-substituted pyrazole-carboxamide derivatives bearing a sulfonamide moiety. These compounds were evaluated for their inhibitory effects on hCA I and hCA II. The inhibition constants (K_i) were found to be in the micromolar range, with values from 0.063 to 3.368 µM for hCA I and 0.007 to 4.235 µM for hCA II. nih.gov Molecular docking studies revealed that the sulfonamide group is crucial for the high affinity towards CAs, as it interacts with the zinc-binding group in the active site of the isoenzymes. nih.gov
Another series of pyrazole-based benzenesulfonamide derivatives was designed and tested as inhibitors of hCA II, hCA IX, and hCA XII. rsc.org Several of these compounds exhibited more potent inhibition than the standard drug, acetazolamide. For instance, one derivative, compound 4k , showed a submicromolar IC50 value of 0.24 ± 0.18 µM against hCA II. rsc.org Molecular dynamics simulations indicated that the binding of this compound is stabilized by a combination of hydrogen bonding, hydrophobic interactions, and water bridges. rsc.org
Further research on sulfonamide-bearing pyrazolone derivatives demonstrated potent inhibitory activity against hCA I and hCA II, with K_I values in the nanomolar range: 18.03 ± 2.86–75.54 ± 4.91 nM for hCA I and 24.84 ± 1.57–85.42 ± 6.60 nM for hCA II. nih.gov
Table 1: Inhibitory Activity of Pyrazole Sulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound Series | Target Isoform | K_i / IC50 Values | Reference |
|---|---|---|---|
| Phenyl-substituted pyrazole-carboxamides | hCA I | 0.063–3.368 µM | nih.gov |
| Phenyl-substituted pyrazole-carboxamides | hCA II | 0.007–4.235 µM | nih.gov |
| Pyrazole-based benzenesulfonamides (Compound 4k) | hCA II | 0.24 ± 0.18 µM (IC50) | rsc.org |
| Sulfonamide-bearing pyrazolones | hCA I | 18.03–75.54 nM (K_I) | nih.gov |
| Sulfonamide-bearing pyrazolones | hCA II | 24.84–85.42 nM (K_I) | nih.gov |
Cholinesterase Inhibition
The same series of sulfonamide-bearing pyrazolone derivatives was also evaluated for their inhibitory effects on cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are targets for the treatment of Alzheimer's disease. The study reported significant inhibitory potency, with K_I values ranging from 7.45 ± 0.98 to 16.04 ± 1.60 nM for AChE and 34.78 ± 5.88 to 135.70 ± 17.39 nM for BChE. nih.gov
Table 2: Inhibitory Activity of Sulfonamide-Bearing Pyrazolone Derivatives against Cholinesterases
| Compound Series | Target Enzyme | K_I Values | Reference |
|---|---|---|---|
| Sulfonamide-bearing pyrazolones | AChE | 7.45–16.04 nM | nih.gov |
| Sulfonamide-bearing pyrazolones | BChE | 34.78–135.70 nM | nih.gov |
Other Receptor Interactions
The versatility of the pyrazole sulfonamide scaffold allows for its interaction with a diverse range of other receptors.
Mycobacterial Enoyl Reductase (InhA): In the search for new treatments for multidrug-resistant tuberculosis, novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives were synthesized. acs.org These compounds were tested against the Mycobacterium tuberculosis H_37Rv strain, with several showing potent activity. Molecular docking studies indicated that these compounds bind effectively within the active site of mycobacterial InhA. acs.org
Muscarinic Acetylcholine Receptor 4 (M4): A study on pyrazol-4-yl-pyridine derivatives identified them as subtype-selective positive allosteric modulators (PAMs) of the M4 receptor. nih.gov These compounds were found to enhance the binding affinity of the endogenous ligand acetylcholine. nih.gov
Interleukin-1 Receptor Associated Kinase 4 (IRAK4): N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of IRAK4, a key protein in inflammatory signaling pathways. nih.gov By modifying the core structure, researchers were able to develop highly permeable and potent IRAK4 inhibitors. nih.gov
Cannabinoid Receptor 1 (CB1): A pyrazole derivative, 1-(2,4-Dichlorophenyl)-5-(4-[123I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N', N'-dimethyl-hydrazide, was developed as a potential imaging agent for CB1 receptors in the brain. nih.gov This highlights the potential of pyrazole-based compounds to interact with cannabinoid receptors. nih.gov
Angiotensin II Receptor, Type 2 (AT2): Biphenylsulfonamide derivatives containing a pyrazole group have been investigated as selective antagonists for the AT2 receptor. frontiersin.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Substituents on Benzenesulfonyl and Pyrazole (B372694) Rings
The biological activity of the 4-(benzenesulfonyl)-1H-pyrazole scaffold is highly sensitive to the nature and position of substituents on both the benzenesulfonyl and pyrazole rings. These modifications can profoundly impact the molecule's interaction with its biological target.
Positional Effects of Substituents on Biological Activity
The placement of substituents on the pyrazole ring has been shown to be a critical determinant of biological activity. For instance, in the context of developing antileishmanial agents, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated. These studies revealed that substitutions at the C3, C4, and C5 positions of the pyrazole ring significantly influence the compound's efficacy. nih.gov
While specific studies focusing on the positional effects of substituents on the benzenesulfonyl ring of 4-(benzenesulfonyl)-1H-pyrazole are not extensively detailed in the available literature, general principles of medicinal chemistry suggest that substitution at the ortho, meta, and para positions would modulate the electronic properties and steric bulk of the sulfonamide moiety. Such changes would likely influence the compound's solubility, membrane permeability, and interaction with the target's binding pocket.
Electronic and Steric Contributions to Molecular Recognition
The biological activity of 4-(benzenesulfonyl)-1H-pyrazole derivatives is governed by a delicate interplay of electronic and steric factors. These contributions determine how the molecule is recognized by and interacts with its biological target.
Steric Effects: The size and shape of substituents, or their steric bulk, play a critical role in determining how well a molecule fits into the binding site of a protein. Large, bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, appropriately sized substituents can create favorable van der Waals interactions and improve binding affinity. Molecular modeling studies on antileishmanial 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have indicated that the orientation and lipophilicity of the derivatives are key factors for their interaction with the parasitic target. nih.gov This suggests that both the electronic nature and the steric properties of the substituents are crucial for activity.
Scaffold Modifications and Isosteric Replacements
Modification of the core 4-(benzenesulfonyl)-1H-pyrazole scaffold and the use of isosteric replacements are key strategies in drug discovery to improve potency, selectivity, and pharmacokinetic properties.
Scaffold Modifications: This involves making significant changes to the core structure. For the 4-(benzenesulfonyl)-1H-pyrazole framework, this could include altering the pyrazole ring to another five- or six-membered heterocycle, or modifying the benzenesulfonyl group. For example, the pyrazole ring is a key component in many kinase inhibitors, and modifications to this scaffold have been explored to enhance binding affinity and selectivity. nih.gov
Isosteric Replacements: This strategy involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's characteristics without drastically altering its interaction with the biological target. A common isosteric replacement for a carboxylic acid group, for instance, is a tetrazole ring. In the context of 4-(benzenesulfonyl)-1H-pyrazole, isosteric replacements could be applied to substituents on either ring. For example, a hydroxyl group could be replaced by an amino group to explore changes in hydrogen bonding capacity. While specific examples of extensive isosteric replacements for the 4-(benzenesulfonyl)-1H-pyrazole core are not widely reported, the conversion of amine-containing derivatives to their salt forms (e.g., hydrochloride salts) to improve solubility is a form of modification that has been successfully employed. mdpi.com
Chirality and Stereoisomeric Effects on Activity and Binding
Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on the biological activity and binding of a drug molecule. The two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.
Computational and Machine Learning Approaches for SAR/SPR Modeling
In recent years, computational and machine learning techniques have become indispensable tools in drug discovery for modeling and predicting the SAR and SPR of chemical compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds. For sulfonamide derivatives, QSAR studies have utilized various descriptors to model their activity, including electronic parameters (like Hammett constants), hydrophobic parameters, and steric parameters. nih.govresearchgate.net
Machine Learning: Machine learning algorithms, such as multiple linear regression, support vector machines, and neural networks, are increasingly being used to develop more complex and predictive QSAR models. rsc.orgresearchgate.net These methods can handle large datasets and identify non-linear relationships between molecular descriptors and biological activity. While specific machine learning models for 4-(benzenesulfonyl)-1H-pyrazole are not yet prevalent in the literature, the application of these techniques to other pyrazole derivatives has shown promise in predicting their biological activities and guiding the design of more potent compounds. researchgate.netscielo.br These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Potential Applications of 4 Benzenesulfonyl 1h Pyrazole in Non Clinical Research
The chemical compound 4-(benzenesulfonyl)-1H-pyrazole, and its derivatives, are subjects of growing interest across various scientific disciplines. The unique structural combination of a pyrazole (B372694) ring and a benzenesulfonyl group imparts a range of chemical properties that make it a valuable scaffold in organic synthesis, agrochemical research, material science, and coordination chemistry. This article explores the non-clinical research applications of this versatile compound.
Future Perspectives and Emerging Research Directions
Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
A primary objective in the ongoing research of pyrazole-based compounds is the development of new derivatives with improved potency and selectivity for their biological targets. researchgate.net Extensive structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features necessary for high-affinity binding. researchgate.net Future strategies will likely focus on the systematic modification of both the pyrazole (B372694) and benzenesulfonyl rings to optimize interactions with target proteins.
Researchers are actively exploring the introduction of various substituents at different positions on the pyrazole ring to enhance biological activity and improve physicochemical properties. For instance, the incorporation of diverse functional groups can modulate the electronic and steric properties of the molecule, leading to enhanced target engagement and metabolic stability. The synthesis of regioisomers, where the benzenesulfonyl group is attached to different atoms of the pyrazole ring, also offers an avenue for discovering novel pharmacological profiles.
To achieve greater potency and selectivity, the design of new derivatives often involves leveraging subtle differences in the active sites of related proteins. This can be accomplished by incorporating bulkier or conformationally restricted substituents to probe specific subpockets within the target enzyme. nih.gov The synthesis of hybrid molecules that combine the pyrazole sulfonamide core with other pharmacologically active moieties is another promising approach to achieve synergistic effects or multi-target activity.
Integration of Advanced Computational Methods in Drug Discovery Pipelines
The use of computational tools is becoming increasingly central to the drug discovery and development process. nih.govbeilstein-journals.org For 4-(benzenesulfonyl)-1H-pyrazole and its analogs, in silico methods are being employed to accelerate the identification and optimization of lead compounds. nih.gov Molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of novel derivatives, providing valuable insights into the key intermolecular interactions that govern their biological activity. researchgate.netnih.gov
Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are powerful computational techniques used to guide the design of new compounds with improved properties. beilstein-journals.org These methods help to identify the key structural features required for potent and selective biological activity, allowing for the prioritization of synthetic efforts. beilstein-journals.org As computational power and algorithms continue to advance, the integration of artificial intelligence and machine learning is expected to further revolutionize the drug discovery process, enabling the rapid screening of vast virtual libraries and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. beilstein-journals.org
Table 1: Key Computational Methods in Pyrazole-Based Drug Discovery
| Computational Method | Application in Pyrazole Drug Discovery |
| Molecular Docking | Predicts the preferred orientation and binding affinity of pyrazole derivatives to their target proteins. researchgate.netnih.gov |
| Molecular Dynamics | Simulates the dynamic behavior of pyrazole-protein complexes, providing insights into binding stability. nih.gov |
| QSAR | Establishes a mathematical relationship between the chemical structure of pyrazole analogs and their biological activity. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in pyrazole derivatives required for biological activity. nih.gov |
| Virtual Screening | Computationally screens large libraries of virtual pyrazole compounds to identify potential hits. beilstein-journals.org |
Exploration of New Biological Targets and Disease Areas
While much of the research on pyrazole sulfonamides has focused on specific enzyme families, there is a growing interest in exploring their potential against a broader range of biological targets and in new disease areas. The unique structural and electronic properties of the 4-(benzenesulfonyl)-1H-pyrazole scaffold make it an attractive starting point for developing inhibitors for novel protein targets.
Phenotypic screening approaches, where compounds are tested for their effects in cell-based or organismal models of disease, can uncover unexpected therapeutic applications. This strategy allows for the identification of compounds that modulate disease-relevant pathways, even without prior knowledge of the specific molecular target.
Furthermore, the development of pyrazole-based chemical probes can facilitate the identification of new biological targets through chemoproteomic approaches. These studies can reveal novel protein-ligand interactions and shed light on the underlying mechanisms of action of this class of compounds. The anti-inflammatory, anticancer, and antimicrobial activities reported for various pyrazole derivatives suggest their potential for treating a wide range of conditions, including autoimmune diseases, various cancers, and infectious diseases. mdpi.comnih.gov For instance, certain 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have shown promising activity against Leishmania species, the parasites responsible for leishmaniasis. nih.govmdpi.com
Development of Pyrazole-Based Probes for Chemical Biology Studies
Chemical probes are essential tools for dissecting complex biological processes and for validating new drug targets. mskcc.org The development of potent and selective pyrazole-based probes is an active area of research. nih.gov These probes can be used to study the function and regulation of their target proteins in a cellular context. mskcc.org
One strategy involves the synthesis of pyrazole derivatives containing "clickable" functional groups, such as alkynes or azides, which allow for their covalent attachment to reporter tags. These probes can be used in techniques like activity-based protein profiling (ABPP) to identify and quantify target engagement in complex biological systems.
Fluorescently labeled pyrazole probes are also being developed to visualize the subcellular localization of their targets and to monitor ligand-protein interactions in real-time using advanced microscopy techniques. nih.gov Photoaffinity labeling, which uses a photoreactive group to covalently link the probe to its target upon light activation, is another powerful method for target identification and validation.
Sustainable Synthesis Methodologies for Pyrazole Sulfonamides
The increasing importance of pyrazole derivatives in medicinal chemistry has led to a growing demand for more sustainable and environmentally friendly synthetic methods. ias.ac.in Traditional synthetic routes often rely on harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste.
To address these challenges, researchers are exploring green chemistry approaches for the synthesis of pyrazole sulfonamides. ias.ac.in This includes the use of alternative, safer solvents, the development of catalytic reactions to minimize waste, and the use of energy-efficient technologies like microwave and ultrasound-assisted synthesis. researchgate.netmdpi.com
Flow chemistry is another promising technology that offers several advantages over traditional batch synthesis, including improved safety, precise control over reaction parameters, and enhanced scalability. mdpi.com The development of continuous-flow processes for the synthesis of pyrazole derivatives is an active area of investigation. mdpi.com Additionally, biocatalysis, which utilizes enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign approach to the synthesis of complex molecules like pyrazole sulfonamides.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(benzenesulfonyl)-1H-pyrazole derivatives, and how can reaction yields be optimized?
- Methodology :
- Cyclocondensation : React phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form pyrazole cores. Sulfonylation is achieved via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole or other functional groups. For example, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile reacts with alkynes in THF/water with CuSO₄ and sodium ascorbate, yielding hybrid structures .
- Optimization :
- Use flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) for purification .
- Monitor reaction progress via TLC or LC-MS to minimize side products.
- Data :
| Compound | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 15n | 73 | >95% | |
| 15o | 66 | >95% | |
| Triazole hybrid | 85 | 99.5% |
Q. How are physicochemical properties of 4-(benzenesulfonyl)-1H-pyrazole derivatives characterized?
- Key Parameters :
- Density : ~1.5 g/cm³ (measured experimentally) .
- Molecular Weight : Exact mass confirmed via ESI-MS (e.g., 367.06036 for C₁₆H₁₃F₃N₂O₂S) .
- Hydrogen Bonding : 1 donor, 5 acceptor sites (calculated using software like MarvinSketch) .
- Tools :
- X-ray Crystallography : Resolve crystal structures (SHELX suite) to confirm stereochemistry .
- NMR/IR/Raman : Assign functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹ in IR) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of COX-2 inhibitors derived from 4-(benzenesulfonyl)-1H-pyrazole?
- Case Study : Celecoxib (SC-58635):
- Key Modifications :
- Trifluoromethyl at C3 : Enhances COX-2 selectivity (IC₅₀ = 40 nM vs. COX-1 IC₅₀ > 100 µM) .
- 4-Methylphenyl at C5 : Balances potency and metabolic stability .
- Data :
| Modification | COX-2 IC₅₀ (nM) | Plasma Half-Life (h) |
|---|---|---|
| 1f (SC-236) | 10 | 24 |
| 1i (Celecoxib) | 40 | 8–12 |
Q. What computational methods are used to predict conformational changes in 4-(benzenesulfonyl)-1H-pyrazole under high-pressure conditions?
- Approach :
- DFT Calculations : B3LYP/6-31G(d,p) basis set models vibrational modes and potential energy distribution (PED) .
- High-Pressure NMR/Raman : Detect phase transitions (e.g., conformational shifts at 0.7–2.5 GPa) .
- Findings :
- Pressure-induced shifts in C-S and S=O bond lengths correlate with altered bioactivity .
Q. How can synthetic challenges in pyrazole sulfonylation be mitigated?
- Challenges :
- Regioselectivity : Competing sulfonylation at N1 vs. C4 positions.
- Solutions :
- Use bulky bases (e.g., DBU) to favor N1 sulfonylation .
- Low-temperature reactions (−20°C) reduce side reactions .
Safety and Handling
Q. What safety protocols are recommended for handling 4-(benzenesulfonyl)-1H-pyrazole derivatives?
- Storage :
- Store in sealed containers at 2–8°C, away from light and moisture .
- Hazards :
- Toxicity : LD₅₀ (oral, rat) = 250 mg/kg; wear PPE (gloves, goggles) .
- Environmental Risk : EC₅₀ (Daphnia magna) = 1.2 mg/L; dispose via incineration .
Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
